

An In-depth Technical Guide to the Molecular Structure and Reactivity of Aminopyrine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aminopyrine

Cat. No.: B3395922

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrine, also known as aminophenazone, is a pyrazolone derivative with analgesic, anti-inflammatory, and antipyretic properties.[1][2] Historically used as a non-steroidal anti-inflammatory drug (NSAID), its clinical application has been largely suspended in many countries due to a significant risk of severe adverse effects, most notably agranulocytosis (a life-threatening drop in white blood cells) and its potential to form carcinogenic compounds.[1][3]

Despite its restricted clinical use, **aminopyrine** remains a valuable compound in biomedical research. Radiolabeled **aminopyrine** is a key substrate in the **Aminopyrine** Breath Test (ABT), a widely used in-vivo probe to measure the metabolic activity of hepatic cytochrome P-450 (CYP) enzymes, providing a non-invasive assessment of liver function.[1][4] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and chemical and biological reactivity of **aminopyrine**.

Molecular Structure and Identification

Aminopyrine is a pyrazolone derivative characterized by a 1,2-dihydro-3H-pyrazol-3-one core.[1] This core structure is substituted with a dimethylamino group at position 4, methyl groups at positions 1 and 5, and a phenyl group at position 2.[1][2]

- IUPAC Name: 4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one[1][5]
- CAS Number: 58-15-1[1][6]
- Molecular Formula: C₁₃H₁₇N₃O[1][7]
- Synonyms: Aminophenazone, 4-Dimethylaminoantipyrine, Amidopyrine, Dimethylaminophenazone[6][7]

The molecule is a tertiary amino compound.[1] Its structure confers specific chemical and physical properties that dictate its reactivity and metabolic fate.

Physicochemical Properties

The physical and chemical characteristics of **aminopyrine** are summarized in the table below. These properties are crucial for its formulation, absorption, distribution, and analytical detection.

Table 1: Physicochemical Properties of **Aminopyrine**

Property	Value / Description	Reference(s)
Molecular Weight	231.29 g/mol	[1][7]
Appearance	Small colorless crystals or white crystalline powder.	[1][2]
Melting Point	107-109 °C	[2][7][8]
Solubility	Soluble in water (1 g in 18 ml), alcohol (1 g in 1.5 ml), chloroform (1 g in 1 ml), benzene (1 g in 12 ml), and ether (1 g in 13 ml).	[2][7]
pH (5% aq. solution)	7.5 - 9.0 (Slightly alkaline to litmus)	[1][2]
UV Absorption (λ _{max})	241 nm, 273 nm	[9]

| Stability | Stable in air but is sensitive to light and will deteriorate in sunlight. [\[1\]](#)[\[2\]](#)[\[7\]](#) |

Chemical Reactivity and Stability

Aminopyrine's reactivity is largely dictated by the dimethylamino group and the pyrazolone ring structure. It is stable under standard conditions but exhibits notable reactivity with oxidizing agents and nitrous acid.

- **Oxidative Degradation:** The molecule is readily attacked by mild oxidizing agents, particularly in the presence of moisture or water.[\[2\]](#)[\[7\]](#)[\[8\]](#) This susceptibility to oxidation is a key factor in its degradation. Proposed degradation pathways include hydroxylation and demethylation.[\[10\]](#)
- **Reaction with Nitrite (Nitrosation):** A critical and dangerous reaction occurs between **aminopyrine** and nitrite under acidic conditions, such as those found in the human stomach.[\[11\]](#) This reaction forms N-nitrosodimethylamine (NDMA), a potent carcinogen.[\[11\]](#) The nitrite can originate from dietary sources like cured meats and certain vegetables. This reaction is a primary reason for the withdrawal of **aminopyrine** from many markets.
- **Thermal Decomposition:** When heated to decomposition, **aminopyrine** emits toxic fumes of nitrogen oxides.[\[1\]](#)
- **Incompatibilities:** **Aminopyrine** is incompatible with strong oxidizing agents, strong acids, strong bases, acacia, apomorphine, aspirin, chloral hydrate, iodine, and tannic acid.[\[8\]](#)

Metabolic Reactivity and Pathways

The biotransformation of **aminopyrine** occurs primarily in the liver and is a key area of study, forming the basis of the **Aminopyrine** Breath Test for hepatic function.[\[3\]](#)[\[4\]](#)

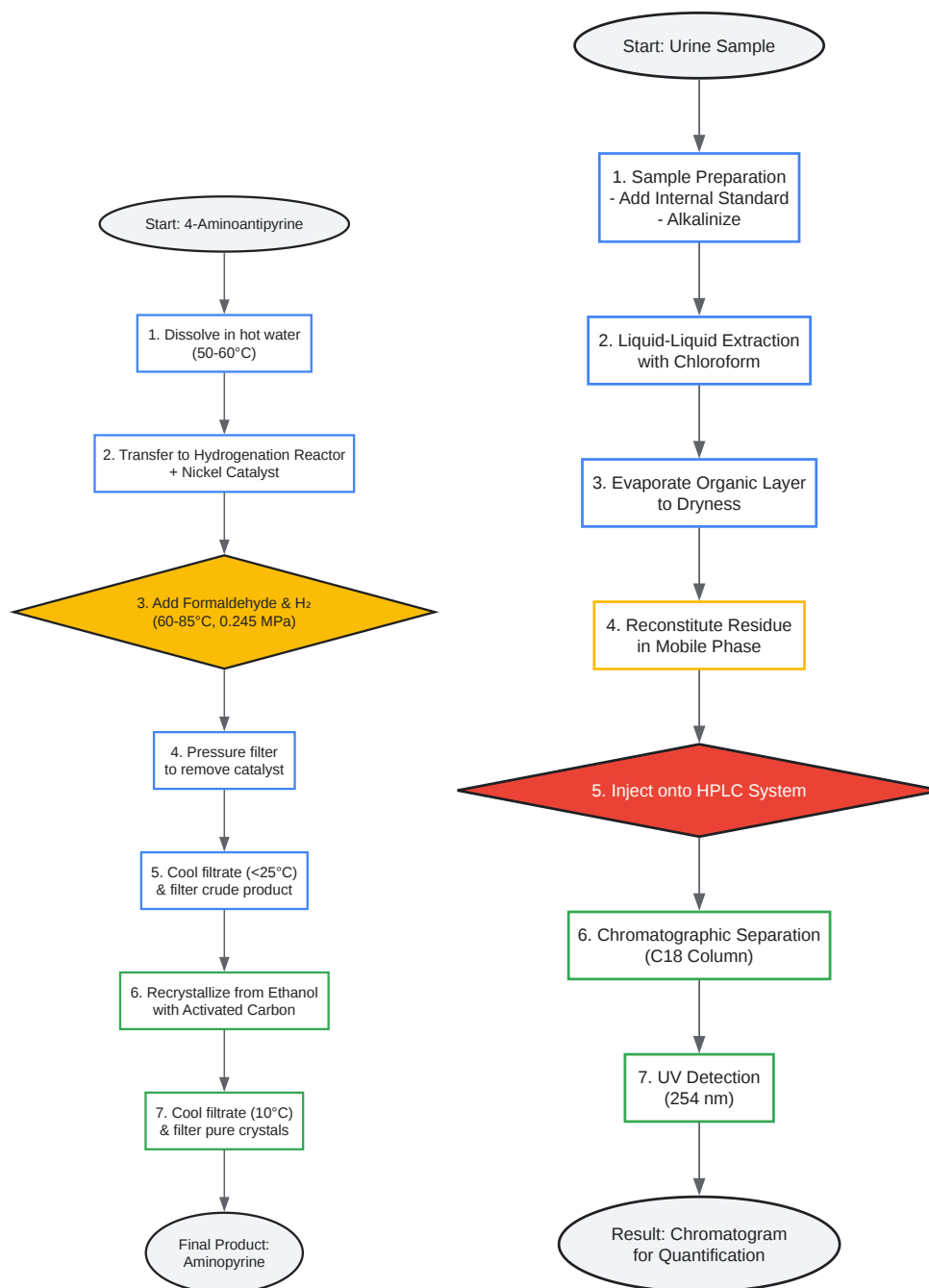
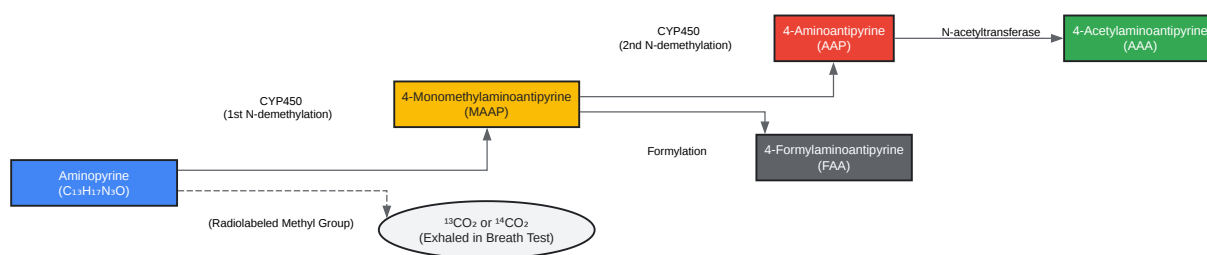
The major metabolic pathway is sequential N-demethylation, mediated by the cytochrome P-450 mixed-function oxidase system.[\[12\]](#)[\[13\]](#)[\[14\]](#) This process involves the removal of the two methyl groups from the C-4 dimethylamino moiety.

The primary metabolites formed are:

- **4-Monomethylaminoantipyrene (MAAP):** The product of the first N-demethylation step.

- 4-Aminoantipyrine (AAP): The product of the second N-demethylation step.[\[12\]](#)[\[14\]](#)
- 4-Formylaminoantipyrine (FAA): Formed via an alternative pathway involving N-demethylation and subsequent formylation.[\[3\]](#)[\[12\]](#)
- 4-Acetylaminoantipyrine (AAA): Following the formation of 4-aminoantipyrine, a significant portion is further metabolized via acetylation to form 4-acetylaminoantipyrine, which is a major urinary metabolite.[\[3\]](#)[\[12\]](#)[\[15\]](#)

The interindividual variability in the rate of these metabolic steps can be substantial.[\[3\]](#)[\[15\]](#)




[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aminopyrine | C₁₃H₁₇N₃O | CID 6009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminopyrine | 58-15-1 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Aminopyrine N-demethylation by rats with liver cirrhosis. Evidence for the intact cell hypothesis. A morphometric-functional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ▷ InChI Key Database  | Aminopyrine [inchikey.info]
- 6. Aminopyrine [webbook.nist.gov]
- 7. Aminopyrine [drugfuture.com]
- 8. Aminopyrine CAS#: 58-15-1 [m.chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Carcinogenic N-nitro-dimethylamine from the reaction of the analgesic amidopyrine and nitrite extracted from foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Demethylation of aminopyrine by the nasal mucosa in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Reactivity of Aminopyrine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3395922#molecular-structure-and-reactivity-of-aminopyrine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com